2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps. One common method starts with the preparation of the benzothieno pyrimidine core, which is achieved through the cyclization of appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, and the chlorophenyl group is added through electrophilic aromatic substitution. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-arylpiperazines: These compounds contain the piperazine ring and are known for their diverse pharmacological properties.
Uniqueness
2-{3-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27ClN4O2S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27ClN4O2S/c1-15-2-7-18-19(14-15)32-24-22(18)23(31)26-20(27-24)8-9-21(30)29-12-10-28(11-13-29)17-5-3-16(25)4-6-17/h3-6,15H,2,7-14H2,1H3,(H,26,27,31) |
InChI Key |
AVNZJYKMOVPGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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